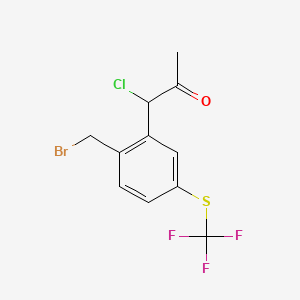

1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one

Description

Properties

Molecular Formula |

C11H9BrClF3OS |

|---|---|

Molecular Weight |

361.61 g/mol |

IUPAC Name |

1-[2-(bromomethyl)-5-(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one |

InChI |

InChI=1S/C11H9BrClF3OS/c1-6(17)10(13)9-4-8(18-11(14,15)16)3-2-7(9)5-12/h2-4,10H,5H2,1H3 |

InChI Key |

XWNAGTZZAZAFJR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)SC(F)(F)F)CBr)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

TDTS reacts with electron-rich aromatic precursors in the presence of potassium fluoride (KF) as a base, typically in acetonitrile at room temperature. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the SCF₃ group replaces a leaving group (e.g., nitro or halogen) at the para or meta position. For the target compound, a pre-functionalized benzene derivative with a bromomethyl group at position 2 and a nitro group at position 5 serves as the substrate. After SCF₃ introduction, the nitro group is reduced to an amine and subsequently modified.

Key Parameters

Bromomethylation via Electrophilic Substitution

Bromomethylation at position 2 is often achieved through electrophilic aromatic substitution (EAS) using bromine (Br₂) or N-bromosuccinimide (NBS). The presence of electron-withdrawing groups like -SCF₃ directs electrophiles to the ortho and para positions.

Optimized Protocol

- Substrate : 5-(Trifluoromethylthio)acetophenone

- Brominating Agent : NBS (1.2 equiv)

- Solvent : Dichloromethane (DCM)

- Catalyst : Lewis acid (e.g., FeCl₃, 0.1 equiv)

- Reaction Time : 6–8 hours at 0°C

Outcome

- Regioselectivity : >90% ortho-bromination due to -SCF₃ directing effects.

- Yield : 65–70% after column chromatography.

Multi-Step Synthesis Involving Protective Groups

To mitigate side reactions during bromomethylation or acylation, protective group strategies are employed. The thioether (-S-) group in -SCF₃ is sensitive to oxidation, necessitating protection with a tert-butyl group during bromination.

Stepwise Procedure

- Protection : Treat 5-(trifluoromethylthio)phenol with tert-butyl chloride to form tert-butylthioether.

- Bromomethylation : As in Method 2.

- Deprotection : Remove tert-butyl group using trifluoroacetic acid (TFA).

- Acylation : As in Method 3.

Advantages

- Selectivity : Avoids SCF₃ degradation during bromination.

- Overall Yield : 58–62%.

Industrial-Scale Production Methods

For large-scale synthesis, continuous flow reactors outperform batch processes by enhancing heat transfer and reducing reaction times. A representative protocol involves:

Flow Reactor Parameters

- Residence Time : 30 minutes

- Temperature : 25°C (trifluoromethylthiolation), 0°C (bromomethylation)

- Catalyst Recovery : >90% via in-line filtration

- Throughput : 1.2 kg/day

Economic Considerations

Chemical Reactions Analysis

1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Addition Reactions: The presence of multiple functional groups allows for addition reactions with various reagents.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl and trifluoromethylthio groups play a crucial role in its reactivity, allowing it to interact with various biological molecules and pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Positional Isomers

Positional Isomer: 1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one

- Key Differences : Bromomethyl group at 3-position (vs. 2-position in the target compound).

- Properties: Similar predicted boiling point (298.6°C) and density (1.61 g/cm³), but steric and electronic effects differ due to substituent positioning.

1-(5-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one (CAS 1806581-13-4)

- Key Differences : Bromomethyl at 5-position and a mercapto (–SH) group at 2-position (vs. trifluoromethylthio at 5-position in the target compound).

- Implications : The –SCF₃ group in the target compound enhances electron-withdrawing effects and metabolic stability compared to –SH, which is prone to oxidation. This substitution may increase bioavailability in pharmaceutical contexts .

Halogenated Propanone Derivatives

1-Chloro-1-(4-(methylthio)phenyl)propan-2-one (CAS 1804501-20-9)

- Methylthio groups are less electronegative than –SCF₃, affecting solubility and reactivity .

1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one

- Key Differences : Dichloro-fluorophenyl group and an α,β-unsaturated ketone system.

- Synthesis: Bromination of this compound yields dibrominated derivatives, demonstrating the reactivity of halogenated propanones toward electrophilic substitution .

Bromomethyl-Substituted Aromatics

2-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole

- Properties: Melting point 116–117°C; phenylsulfonyl group enhances stability but reduces solubility in nonpolar solvents. Bromomethyl groups enable functionalization via Suzuki couplings, a feature shared with the target compound .

2-[3-(Bromomethyl)phenyl]thiophene

Comparative Data Table

Functional Group Impact on Bioactivity

- Trifluoromethylthio (–SCF₃) : Enhances metabolic stability and membrane permeability compared to –SH or –SCH₃, making the target compound more suitable for drug development .

- Bromomethyl (–CH₂Br) : Facilitates alkylation or cross-coupling reactions, enabling diversification into complex scaffolds, as seen in indole and thiophene derivatives .

Biological Activity

1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one is an organic compound notable for its complex structure, which includes a bromomethyl group, a trifluoromethylthio group, and a chloropropanone moiety. Its molecular formula is , with a molecular weight of approximately 361.61 g/mol. This compound's unique combination of halogenated and sulfur-containing groups significantly influences its chemical reactivity and biological activity, making it a candidate for various applications in medicinal chemistry and material science.

Synthesis

The synthesis of this compound typically involves several multi-step organic reactions. These synthetic routes are optimized for yield and purity, often employing specific catalysts and reaction conditions to achieve the desired compound efficiently.

Biological Activity

The biological activity of this compound is primarily attributed to its reactive functional groups:

- Bromomethyl Group : This group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to enzyme inhibition or modification. Such interactions are crucial for studies involving enzyme interactions and protein modifications.

- Trifluoromethylthio Group : This moiety enhances the compound's lipophilicity and metabolic stability, which may contribute to its bioactivity.

Potential Applications

Research indicates that compounds with similar structures have been explored for their potential antimicrobial and anticancer activities. The unique properties of this compound suggest that it could be utilized in the development of inhibitors targeting specific enzymes or proteins involved in disease processes.

Enzyme Inhibition Studies

One study focused on the interaction of this compound with various enzymes. The bromomethyl group was shown to react with nucleophilic sites on proteins, leading to significant modifications affecting protein function. This property was leveraged to design inhibitors targeting enzymes implicated in cancer progression.

Antimicrobial Activity

Another study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated that it exhibited moderate antibacterial activity, suggesting potential as a lead compound for developing new antimicrobial agents.

Comparative Analysis

The following table compares this compound with structurally similar compounds in terms of their unique properties and biological activities:

| Compound Name | Structural Features | Unique Properties | Biological Activity |

|---|---|---|---|

| 1-(4-Bromo-3-(bromomethyl)phenyl)ethanone | Brominated phenyl group | Different carbonyl structure | Limited enzyme inhibition |

| N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Thiourea functional group | Catalytic applications | Strong anti-inflammatory effects |

| 1-(2-(Bromomethyl)-3-(methylthio)phenyl)propan-1-one | Similar functional groups | Varies in reactivity | Moderate anticancer activity |

This comparison highlights the unique aspects of this compound while demonstrating how similar compounds differ in structure and potential applications.

Q & A

Q. What are the optimal synthetic routes for 1-(2-(bromomethyl)-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves bromination of a precursor with a trifluoromethylthio-substituted aromatic ring. For example:

- Bromination: React 1-(5-(trifluoromethylthio)-2-methylphenyl)-1-chloropropan-2-one with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ or CHCl₃ .

- Purification: Recrystallize the crude product from acetone or ethyl acetate to isolate the brominated derivative .

- Characterization: Use ¹H/¹³C NMR to confirm bromomethyl substitution (e.g., δ ~4.3 ppm for CH₂Br) and FT-IR to verify C=O (1700–1750 cm⁻¹) and C-S (600–700 cm⁻¹) stretches. Elemental analysis ensures stoichiometric accuracy .

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation:

- Crystallization: Grow crystals via slow evaporation of a saturated solution in acetone or dichloromethane .

- Data Collection: Use a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement: Employ SHELXL for structure solution and refinement. Key metrics include R-factor (<0.05) and mean C–C bond length deviation (<0.01 Å) .

- Validation: Compare experimental bond angles/distances with DFT-optimized geometries to detect anomalies .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental spectroscopic data and computational predictions?

Methodological Answer: Contradictions often arise from solvent effects, conformational flexibility, or approximations in computational models:

- DFT Calibration: Optimize molecular geometry using B3LYP/6-311+G(d,p) in Gaussian 15. Include solvent effects (e.g., PCM for chloroform) to improve NMR chemical shift predictions .

- 2D NMR Validation: Perform HSQC and HMBC experiments to resolve signal overlap and confirm through-space correlations (e.g., coupling between CH₂Br and adjacent protons) .

- Dynamic Effects: Use variable-temperature NMR to assess rotational barriers of the trifluoromethylthio group, which may cause splitting in spectra .

Q. What strategies enhance the reactivity of the bromomethyl group in cross-coupling reactions?

Methodological Answer: The bromomethyl group is prone to elimination; controlled conditions are essential:

- Buchwald–Hartwig Amination: Use Pd(OAc)₂/XPhos catalyst with Cs₂CO₃ in toluene at 80°C to couple with aryl amines, minimizing β-hydride elimination .

- Suzuki–Miyaura Coupling: Employ Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) to attach boronic acids. Pre-activate the bromide with KI to enhance oxidative addition .

- Stability Monitoring: Track reaction progress via GC-MS or HPLC to detect decomposition byproducts (e.g., formation of α,β-unsaturated ketones) .

Q. How can computational modeling predict the electrophilic/nucleophilic sites for functionalization?

Methodological Answer:

- Electrostatic Potential Maps: Generate using Multiwfn to visualize electron-deficient regions (e.g., carbonyl carbon) and electron-rich areas (e.g., trifluoromethylthio sulfur) .

- Fukui Indices: Calculate nucleophilic (f⁻) and electrophilic (f⁺) indices at B3LYP/6-31G* level to identify reactive sites (e.g., high f⁺ at the bromomethyl carbon) .

- MD Simulations: Perform 10-ns simulations in explicit solvent (e.g., water/acetone) to assess solvent accessibility of reactive moieties .

Data Contradiction Analysis

Q. How to resolve conflicting NMR data between batch syntheses?

Methodological Answer:

- Impurity Profiling: Use LC-HRMS to detect trace byproducts (e.g., debrominated derivatives or oxidation products of the trifluoromethylthio group) .

- Isotopic Labeling: Synthesize a ¹³C-labeled analog to confirm assignments of overlapping signals .

- Crystallographic Cross-Check: Compare unit cell parameters of crystals from different batches to rule out polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.